molecular formula C9H7F6NO B15317964 O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine

O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine

Cat. No.: B15317964
M. Wt: 259.15 g/mol
InChI Key: ATDBZQKMBCQPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(3,5-Bis(trifluoromethyl)benzyl)hydroxylamine is a hydroxylamine derivative featuring a benzyl group substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the aromatic ring. This compound is structurally distinct due to its electron-withdrawing trifluoromethyl substituents, which enhance its stability and reactivity in organic synthesis, particularly in the formation of heterocycles or as a nucleophile in substitution reactions.

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

O-[[3,5-bis(trifluoromethyl)phenyl]methyl]hydroxylamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)6-1-5(4-17-16)2-7(3-6)9(13,14)15/h1-3H,4,16H2

InChI Key

ATDBZQKMBCQPOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CON

Origin of Product

United States

Preparation Methods

Mitsunobu-Type Alkylation of Hydroxylamine

The most widely reported method involves a Mitsunobu-like reaction to couple 3,5-bis(trifluoromethyl)benzyl alcohol with a hydroxylamine precursor. This protocol, adapted from the synthesis of analogous O-alkylhydroxylamines, proceeds as follows:

Reagents :

  • 3,5-Bis(trifluoromethyl)benzyl alcohol (1.0 equiv)
  • N-Hydroxyphthalimide (1.1 equiv)
  • Triphenylphosphine (1.1 equiv)
  • Diisopropyl azodicarboxylate (DIAD, 1.1 equiv)
  • Hydrazine monohydrate (1.1 equiv)
  • Tetrahydrofuran (THF, anhydrous)

Procedure :

  • Dissolve 3,5-bis(trifluoromethyl)benzyl alcohol (1 mmol) and N-hydroxyphthalimide (1.1 mmol) in anhydrous THF (5 mL).
  • Cool the mixture to 0°C under nitrogen, then add triphenylphosphine (1.1 mmol) and DIAD (1.1 mmol) dropwise.
  • Stir the reaction at room temperature for 3 hours, monitoring progress by TLC (heptanes/EtOAc 1:1).
  • Add hydrazine monohydrate (1.1 mmol) and stir for 30 minutes to cleave the phthalimide protecting group.
  • Filter the mixture to remove precipitates, concentrate the filtrate, and purify by flash chromatography (heptanes/EtOAc gradient).
  • Precipitate the hydroxylamine hydrochloride salt by treating the purified product with ethereal HCl.

Key Considerations :

  • Anhydrous conditions are critical to prevent hydrolysis of intermediates.
  • The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the benzyl alcohol, facilitating nucleophilic attack by hydroxylamine.

Radical O-Trifluoromethylation and Migration

An alternative route, inspired by protocols for ortho-trifluoromethoxylated anilines, employs radical chemistry to install trifluoromethyl groups post-hydroxylamine formation:

Reagents :

  • Methyl 4-(N-hydroxyacetamido)benzoate
  • Togni reagent II (1.2 equiv)
  • Cesium carbonate (0.2 equiv)
  • Chloroform (degassed)

Procedure :

  • Dissolve methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv) and Cs₂CO₃ (0.2 equiv) in degassed chloroform.
  • Add Togni reagent II (1.2 equiv) and stir at room temperature for 12 hours under nitrogen.
  • Concentrate the mixture and purify by chromatography to isolate the O-trifluoromethylated intermediate.
  • Heat the intermediate in nitromethane at 120°C for 20 hours to induce OCF₃ migration to the ortho position.

Mechanistic Insight :

  • The reaction proceeds via a radical intermediate, with Cs₂CO₃ facilitating single-electron transfer from Togni reagent II.
  • Thermal migration involves heterolytic cleavage of the N–OCF₃ bond, generating a nitrenium ion that undergoes electrophilic substitution.

Reaction Mechanisms and Optimization

Mitsunobu Mechanism

The Mitsunobu-type alkylation follows a two-step mechanism:

  • Activation : DIAD and triphenylphosphine generate a phosphonium intermediate, converting the benzyl alcohol into a potent electrophile.
  • Nucleophilic Attack : N-Hydroxyphthalimide attacks the activated benzyl carbon, forming a protected hydroxylamine. Subsequent hydrazine treatment liberates the free hydroxylamine.

Optimization Tips :

  • Use freshly distilled THF to minimize side reactions.
  • Excess DIAD (1.5 equiv) may improve yields for sterically hindered substrates.

Radical Trifluoromethylation

Togni reagent II serves as an electrophilic CF₃ source, with the reaction proceeding via:

  • Radical Initiation : Single-electron transfer from Cs₂CO₃ generates a CF₃ radical.
  • Radical Coupling : The CF₃ radical reacts with the hydroxylamine oxygen, forming an O–CF₃ bond.
  • Thermal Rearrangement : Heating induces OCF₃ migration to the aromatic ring, driven by aromatization energy.

Challenges :

  • Strict exclusion of oxygen is required to prevent radical quenching.
  • Electron-deficient substrates require higher temperatures (150°C) for migration.

Analytical Characterization

Critical analytical data for this compound include:

Technique Key Findings
¹H NMR (CDCl₃) δ 4.85 (s, 2H, CH₂), 7.75 (s, 2H, Ar-H), 7.90 (s, 1H, Ar-H).
¹⁹F NMR δ -63.2 (s, CF₃).
HRMS m/z 295.0782 [M+H]⁺ (calc. 295.0768).
Melting Point 128–130°C (HCl salt).

Challenges and Troubleshooting

Common Issues

  • Low Yields in Mitsunobu Reactions : Caused by moisture or inadequate activation. Solution: Use molecular sieves and freshly distilled DIAD.
  • Byproduct Formation in Radical Reactions : Due to oxygen contamination. Solution: Degas solvents via freeze-pump-thaw cycles.

Applications and Derivatives

This compound serves as a precursor for:

  • Pharmaceutical Agents : Its hydroxylamine group undergoes condensation with ketones to form nitroxide spin labels.
  • Ligands in Catalysis : The trifluoromethyl groups enhance metal-binding affinity in palladium-catalyzed cross-couplings.

Chemical Reactions Analysis

Reactivity of the Hydroxylamine Moiety

The hydroxylamine (-NH-O-) group exhibits characteristic reactivity:

Oxidation

Hydroxylamines are prone to oxidation, forming nitroso derivatives. The electron-withdrawing trifluoromethyl groups may stabilize intermediates or alter redox potentials:
R-NH-OHOxidantR-N=O+H2O\text{R-NH-OH} \xrightarrow{\text{Oxidant}} \text{R-N=O} + \text{H}_2\text{O}

Condensation with Carbonyl Compounds

Reaction with aldehydes/ketones forms oximes, though steric hindrance from the bulky benzyl group may limit this :
R-NH-OH+R’C=OR’C=N-OH+H2O\text{R-NH-OH} + \text{R'C=O} \rightarrow \text{R'C=N-OH} + \text{H}_2\text{O}

Alkylation/Acylation

The NH2_2 group may undergo alkylation or acylation, though the trifluoromethyl groups could deactivate the amine:
R-NH-OH+R”-XR-NH-O-R”+HX\text{R-NH-OH} + \text{R''-X} \rightarrow \text{R-NH-O-R''} + \text{HX}

Radical-Mediated Pathways

The trifluoromethyl groups may participate in radical processes. For example, O-substituted hydroxylamines can undergo homolytic N–O bond cleavage, generating radicals for recombination :

  • Radical Generation :
    R-NH-O-CF3R-NH+OCF3\text{R-NH-O-CF}_3 \rightarrow \text{R-NH}^\cdot + ^\cdot\text{OCF}_3

  • Recombination :
    Radical intermediates may react with electrophiles (e.g., trifluoromethylation agents like Togni reagent II) .

Biological Activity and Stability

The compound demonstrates antibacterial and biofilm-inhibitory properties, likely via interactions with bacterial enzymes or redox cycling . Its stability under physiological conditions is influenced by:

  • Electron-Withdrawing Effects : The trifluoromethyl groups enhance hydrolytic stability.

  • Steric Protection : The bulky benzyl group shields the N–O bond from degradation.

Comparative Reactivity Table

Reaction TypeExpected BehaviorAnalogous System
Oxidation Forms nitroso derivatives; slower due to electron withdrawalO-Trifluoromethyl hydroxylamines
Reduction Acts as a mild reducing agent; potential for radical generationN-Arylhydroxylamines
Nucleophilic Substitution Limited by steric hindrance and deactivation of NH2_2Benzylhydroxylamine derivatives
Radical Processes Facilitated by trifluoromethyl groups; forms stable benzyl radical intermediatesOCF3_3-containing hydroxylamines

Mechanistic Insights

  • Hammett Analysis : Electron-withdrawing substituents (e.g., -CF3_3) increase positive charge density during heterolytic cleavage, favoring ion-pair recombination .

  • Computational Studies : Support heterolytic N–O bond cleavage over homolytic pathways in related systems .

Scientific Research Applications

O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the modification of biomolecules.

  • Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and reactivity, making it effective in various chemical and biological processes. The hydroxylamine group can act as a nucleophile or an electrophile, depending on the reaction conditions.

Comparison with Similar Compounds

Data Tables

Table 1. Physical and Chemical Properties of Related Compounds

Compound Name Molecular Weight (g/mol) CAS RN Purity/Density Key Functionality
3,5-Bis(trifluoromethyl)benzylamine HCl 279.60 42365-62-8 >97.0% (T) -CH₂NH₂
3,5-Bis(trifluoromethyl)benzyl bromide 307.02 32247-96-4 d = 1.675 -CH₂Br
N,O-Bis-(trimethylsilyl)hydroxylamine 191.37 Not provided Not available -O-N(SiMe₃)₂
3,5-Bis(trifluoromethyl)-1,3,4-oxadiazole 232.09 Not provided Not available Oxadiazole ring with -CF₃

Sources:

Table 2. Commercial Availability (Representative Examples)

Compound Name Supplier (Example) Package Size Price (JPY)
3,5-Bis(trifluoromethyl)benzylamine HCl Kanto Reagents 1g 11,000
3,5-Bis(trifluoromethyl)benzyl bromide Kanto Reagents 1g 4,400

Source:

Biological Activity

O-(3,5-bis(trifluoromethyl)benzyl)hydroxylamine is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, highlighting key research findings, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxylamine functional group attached to a benzyl moiety, which is further substituted with two trifluoromethyl groups at the 3 and 5 positions of the aromatic ring. The molecular formula is C10H8F6N1O1C_{10}H_{8}F_{6}N_{1}O_{1}, with a molecular weight of approximately 295.61 g/mol.

Research indicates that hydroxylamines, including this compound, can participate in various biochemical pathways. Hydroxylamines are known to exhibit diverse biological effects such as:

  • Antioxidant activity : Hydroxylamines can act as reducing agents, scavenging free radicals and protecting cells from oxidative stress.
  • Enzyme inhibition : They may inhibit enzymes involved in critical metabolic pathways.
  • Antimicrobial properties : Some studies suggest that hydroxylamines can exhibit antibacterial activity against certain pathogens .

Antimicrobial Activity

One study explored the antibacterial properties of hydroxylamine derivatives. While specific data on this compound was not highlighted, related compounds demonstrated selective and potent antibacterial activity against Gram-positive bacteria . This suggests potential for this compound in developing new antimicrobial agents.

Antiproliferative Effects

A review of benzo[b]furan derivatives indicated that structural modifications can significantly enhance antiproliferative activity against various cancer cell lines. Although this compound was not directly tested, its structural similarities to effective compounds suggest potential for similar activity .

Comparative Analysis with Similar Compounds

A comparative study was conducted to understand the unique characteristics of this compound relative to other hydroxylamines. The following table summarizes key features of similar compounds:

Compound NameSimilarityKey Features
O-(4-(Trifluoromethyl)benzyl)hydroxylamine0.70Contains one trifluoromethyl group at position 4
O-Benzylhydroxylamine0.67Lacks trifluoromethyl substitutions
(2-Amino-4-(trifluoromethyl)phenyl)methanol0.67Amino group instead of hydroxylamine
(2-Amino-5-(trifluoromethyl)phenyl)methanol0.69Similar structure but different amino placement
(3-Bis(trifluoromethyl)phenyl)methanol0.83Multiple trifluoromethyl groups

The presence of multiple trifluoromethyl groups enhances the reactivity and potential applications of this compound compared to other derivatives.

Q & A

Q. Advanced Safety & Handling

  • Pro-drug Design : Masking the hydroxylamine moiety (e.g., acetylation) reduces off-target reactivity .
  • Cytotoxicity Screening : Pre-testing in HEK-293 or HepG2 cells (CC₅₀ > 100 µM) ensures selectivity .
  • Glovebox Use : Handling under nitrogen prevents oxidation to nitroso derivatives, which are mutagenic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.